6-Methylundecane

Descripción

6-Methylundecane (CAS 17302-33-9) is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol . Its IUPAC name reflects the methyl group substitution at the sixth carbon of an undecane backbone. Key physicochemical properties include:

- Boiling point: 206.1°C (calculated)

- Density: 0.75 g/cm³ (calculated)

- Refractive index: 1.421 (calculated)

- Flash point: 59.4°C (calculated) .

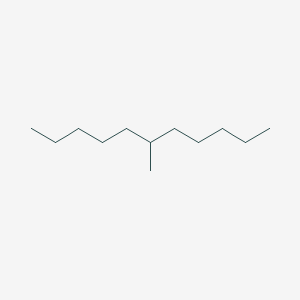

The compound’s structure, represented by the SMILES notation C(CCC(CCCCC)C)CC, highlights its branching pattern, which influences its physical behavior and industrial applications .

Propiedades

Número CAS |

17302-33-9 |

|---|---|

Fórmula molecular |

C12H26 |

Peso molecular |

170.33 g/mol |

Nombre IUPAC |

6-methylundecane |

InChI |

InChI=1S/C12H26/c1-4-6-8-10-12(3)11-9-7-5-2/h12H,4-11H2,1-3H3 |

Clave InChI |

VPYZCUCKYWHJGX-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)CCCCC |

SMILES canónico |

CCCCCC(C)CCCCC |

Sinónimos |

6-methylundecane |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Observations :

- Branching Effects : Increased branching (e.g., 5,7-dimethylundecane) reduces molecular symmetry, typically lowering melting points compared to linear alkanes. However, boiling points may vary unpredictably due to intermolecular interactions .

- Functional Groups : The presence of a double bond in 6-methyl-(E)-3-undecene introduces rigidity and reduces saturation, likely lowering its boiling point relative to this compound . Chlorination (6-chloroundecane) increases molecular polarity, enhancing reactivity in substitution reactions .

Homologous Series Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Chain Length | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₂₆ | 170.33 | 17302-33-9 | C12 | 206.1 (calc.) | 0.75 (calc.) |

| 6-Methyloctadecane | C₁₉H₄₀ | 268.52 | 10544-96-4 | C19 | Not reported | 0.783 (pred.) |

| n-Undecane | C₁₁H₂₄ | 156.31 | 1120-21-4 | Linear C11 | 196 (lit.) | 0.74 (lit.) |

Key Observations :

- Chain Length : Longer chains (e.g., 6-methyloctadecane, C19) exhibit higher molecular weights and densities due to increased van der Waals interactions. Their boiling points generally rise with chain length .

- Branching vs. Linearity : this compound’s branched structure lowers its density (0.75 g/cm³) compared to linear n-undecane (0.74 g/cm³), but the effect is minimal due to similar chain lengths .

Research Findings and Industrial Relevance

- Synthetic Utility: Halogenated derivatives like 6-chloroundecane serve as intermediates in organometallic synthesis, while unsaturated analogs (e.g., 6-methyl-(E)-3-undecene) may act as monomers in polymer chemistry .

- Thermodynamic Data : The melting point of this compound (209.3 K) was experimentally determined, though uncertainties (±2 K) highlight the need for further validation .

- Safety Profile: Limited toxicological data exist for this compound, mirroring broader gaps in chronic health effect studies for undecane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.